molecular formula C14H12N2O2 B169999 2-Hydroxy-6-(4-methoxyphenyl)-4-methylpyridine-3-carbonitrile CAS No. 109273-57-6

2-Hydroxy-6-(4-methoxyphenyl)-4-methylpyridine-3-carbonitrile

Cat. No.: B169999
CAS No.: 109273-57-6
M. Wt: 240.26 g/mol
InChI Key: LZUPLFIPQUHCPT-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(4-methoxyphenyl)-4-methylpyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with hydroxy, methoxyphenyl, methyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-(4-methoxyphenyl)-4-methylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-methoxybenzaldehyde, the compound can be synthesized through a series of reactions involving nitrile formation, methylation, and cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalysts to enhance reaction efficiency and yield. Solvent-free protocols and environmentally benign catalysts, such as zeolites, are often employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-(4-methoxyphenyl)-4-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the nitrile group may produce an amine.

Scientific Research Applications

2-Hydroxy-6-(4-methoxyphenyl)-4-methylpyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-(4-methoxyphenyl)-4-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition occurs through the coordination of the hydroxy and methoxy groups with the copper ions in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Hydroxy-6-(4-methoxyphenyl)-4-methylpyridine-3-carbonitrile include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.

Properties

IUPAC Name

6-(4-methoxyphenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-9-7-13(16-14(17)12(9)8-15)10-3-5-11(18-2)6-4-10/h3-7H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUPLFIPQUHCPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1)C2=CC=C(C=C2)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109273-57-6
Record name 6-(4-METHOXYPHENYL)-4-METHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE
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